2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide
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Overview
Description
2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide is a complex organic compound featuring a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves multiple steps. One common approach starts with the preparation of the indole core, followed by the introduction of the thioether and amide functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and thioether-containing molecules. Examples include:
- 2-aminothiazole derivatives
- Benzimidazole-thiazole derivatives
Uniqueness
What sets 2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
2-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-3-25(4-2)22(28)14-26-13-20(18-7-5-6-8-19(18)26)29-15-21(27)24-17-11-9-16(23)10-12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCMFCFBIORJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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